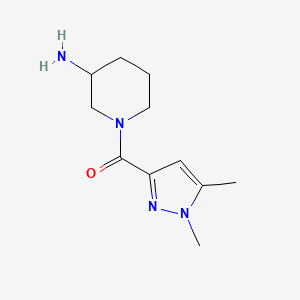

(3-aminopiperidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone

Description

The compound "(3-aminopiperidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone" features a 1,5-dimethylpyrazole core linked via a ketone bridge to a 3-aminopiperidine moiety.

Propriétés

IUPAC Name |

(3-aminopiperidin-1-yl)-(1,5-dimethylpyrazol-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O/c1-8-6-10(13-14(8)2)11(16)15-5-3-4-9(12)7-15/h6,9H,3-5,7,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNSTYIPHIVZEHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C(=O)N2CCCC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound (3-aminopiperidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone , often referred to as a pyrazole derivative, has garnered interest in the field of medicinal chemistry due to its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities. This article explores the biological activity of this specific compound, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C13H16N4O with a molecular weight of 238.30 g/mol . The compound features a piperidine ring linked to a pyrazole moiety, which is significant for its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. Specifically, compounds with similar structural motifs have been shown to exhibit antiproliferative effects against various cancer cell lines. For instance, a related pyrazole compound demonstrated submicromolar antiproliferative activity in MIA PaCa-2 pancreatic cancer cells by modulating mTORC1 activity and enhancing autophagy .

The proposed mechanism of action for pyrazole derivatives involves the inhibition of key signaling pathways associated with cancer cell survival and proliferation. The modulation of autophagy through mTORC1 interference leads to the accumulation of LC3-II, indicating disrupted autophagic flux under stress conditions . This suggests that this compound may similarly affect these pathways.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies conducted on various pyrazole derivatives indicate that modifications on the pyrazole ring significantly influence biological activity. Compounds with additional functional groups or alterations in the piperidine structure can enhance or diminish their pharmacological effects .

Case Study 1: Antiproliferative Effects

In a study evaluating several pyrazole derivatives for their antiproliferative effects, one compound showed significant inhibition of cell growth in MIA PaCa-2 cells. The mechanism involved the downregulation of mTORC1 and subsequent activation of autophagy pathways, leading to increased cell death under nutrient-deprived conditions .

Case Study 2: In Vivo Efficacy

Another study examined the in vivo efficacy of related pyrazole compounds in mouse models of cancer. These compounds were found to significantly reduce tumor growth compared to control groups, suggesting that this compound may have similar therapeutic potential .

Data Tables

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

A. Pyrazole Substituents

- Compound 7b (): Features a 1-phenylpyrazole fused to a thieno[2,3-b]thiophene system. The extended conjugation increases planarity and may improve π-π stacking interactions but complicates synthesis .

- Compound 27 () : Contains a 4-hydroxyphenyl substituent on the pyrazole, improving solubility via polar interactions but introducing susceptibility to enzymatic degradation .

B. Piperidine/Amine Modifications

- Target Compound: The 3-aminopiperidine group offers a secondary amine for hydrogen bonding and a flexible six-membered ring for conformational adaptation.

- Compound 6b () : Replaces piperidine with morpholine, introducing an oxygen atom for enhanced solubility but reducing basicity .

- Compound 27 () : Uses a benzylpiperidine group, adding lipophilicity for membrane permeability but increasing steric hindrance .

Spectroscopic and Physical Properties

- Key Observations :

- The dimethylpyrazole in the target compound and 7b both exhibit sharp singlets for methyl protons in ¹H NMR, confirming symmetric substitution .

- The high melting point of 7b (>300°C) suggests strong intermolecular interactions (e.g., hydrogen bonding via NH₂ groups) compared to the target compound’s likely lower thermal stability .

Méthodes De Préparation

General Synthetic Strategy

The synthesis of (3-aminopiperidin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone generally involves three key steps:

- Formation of the 1,5-dimethyl-1H-pyrazol-3-yl moiety

- Functionalization of the piperidine ring at the 3-position with an amino group

- Amide bond formation between the pyrazole carboxylic acid derivative and the aminopiperidine

Preparation of the Pyrazole Moiety

The 1,5-dimethyl-1H-pyrazole ring is typically synthesized via cyclocondensation of β-diketones or β-ketoesters with hydrazine derivatives under acidic or neutral conditions. For example, acetylacetone (2,4-pentanedione) reacts with hydrazine hydrate to yield 3,5-dimethylpyrazole derivatives. This step is well-established and often performed in ethanol or other protic solvents at reflux temperature to ensure complete cyclization.

In a related reported synthesis, pyrazole derivatives were generated and subsequently functionalized to form amides by reaction with acyl chlorides or carboxylic acid derivatives under mild conditions.

Functionalization of the Piperidine Ring

The piperidine ring substituted at the 3-position with an amino group can be prepared by selective amination or via protection-deprotection strategies. One approach involves starting from piperidin-1-yl derivatives, introducing the amino substituent through nucleophilic substitution or reductive amination.

Literature reports the use of N-protected piperazines or piperidines reacted with acetoacetic acid derivatives followed by reaction with hydrazine or phenylhydrazine to build complex heterocyclic systems, which can be adapted to synthesize aminopiperidine intermediates.

Amide Bond Formation

The critical step to obtain this compound is the formation of the amide linkage between the pyrazole carboxylic acid derivative and the aminopiperidine.

Common methods include:

- Activation of the carboxylic acid as an acid chloride or anhydride, followed by reaction with the amine.

- Use of coupling reagents such as carbodiimides (e.g., EDC, DCC) in the presence of additives like HOBt or DMAP.

- Direct amidation under solvent-free or green chemistry conditions, as demonstrated in related pyrazole amide syntheses, where oxoammonium salts facilitated solvent-free reactions at moderate temperatures with good yields (e.g., 86% yield reported for a similar pyrazole amide).

Representative Preparation Procedure and Reaction Conditions

| Step | Reagents & Conditions | Notes |

|---|---|---|

| Pyrazole formation | Acetylacetone + Hydrazine hydrate in ethanol, reflux | Yields 1,5-dimethylpyrazole core |

| Piperidine functionalization | N-protected piperidine + Acetoacetic acid ester, followed by reaction with hydrazine or phenylhydrazine | Protecting groups like tert-butoxycarbonyl (Boc) may be used |

| Amide bond formation | Pyrazole carboxylic acid or acid chloride + 3-aminopiperidine, coupling reagents or oxoammonium salt, 50-60 °C, solvent-free or in organic solvent | Purification by aqueous/organic extraction, drying over sodium sulfate |

Purification and Characterization

After synthesis, the product is typically purified by extraction and drying over anhydrous sodium sulfate, followed by solvent removal under reduced pressure. Characterization includes:

Research Findings and Optimization Notes

- Solvent-free amidation using oxoammonium salts is an efficient and green method, avoiding toxic solvents and bases.

- Protecting groups on the piperidine nitrogen improve selectivity and yield during functionalization steps.

- Avoidance of toxic solvents like pyridine is preferred for industrial scalability.

- One-pot, multi-component reactions involving hydrazine derivatives and β-diketones provide streamlined access to pyrazole derivatives, potentially adaptable for this compound.

Summary Table of Key Preparation Methods

| Preparation Aspect | Method | Advantages | Limitations |

|---|---|---|---|

| Pyrazole synthesis | Cyclocondensation of acetylacetone and hydrazine | High yield, simple reagents | Requires reflux and careful control |

| Piperidine amination | N-protection, acetoacetic acid ester reaction, hydrazine treatment | Selective functionalization | Multi-step, protecting group manipulations |

| Amide formation | Oxoammonium salt-mediated amidation, carbodiimide coupling | Green, high yield, mild conditions | Some reagents sensitive, purification needed |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.